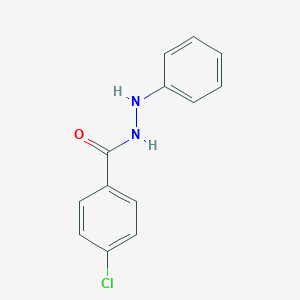
4-chloro-N'-phenylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-chloro-N'-phenylbenzohydrazide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound exerts its antibacterial and antifungal activities by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N'-phenylbenzohydrazide can cause significant changes in biochemical and physiological parameters. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. The compound has also been shown to cause a decrease in the levels of inflammatory cytokines and an increase in the levels of antioxidant enzymes in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N'-phenylbenzohydrazide has several advantages as a research tool. It is readily available, easy to synthesize, and has a high level of purity. The compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, the compound has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-chloro-N'-phenylbenzohydrazide. One of the potential areas of research is the development of new analogs with improved anticancer and antibacterial activities. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications in different fields.
Conclusion
In conclusion, 4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound can lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-phenylbenzohydrazide can be achieved by the reaction between 4-chlorobenzohydrazide and benzoyl chloride in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Applications De Recherche Scientifique
4-chloro-N'-phenylbenzohydrazide has been extensively studied for its potential applications in various scientific research areas. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer, antibacterial, and antifungal activities. It has been found to exhibit potent cytotoxicity against different cancer cell lines and has been proposed as a potential lead compound for the development of new anticancer agents.
Propriétés
Numéro CAS |
15089-07-3 |
|---|---|
Nom du produit |
4-chloro-N'-phenylbenzohydrazide |
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
4-chloro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
Clé InChI |
FHLLMNAAJMLCIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
Autres numéros CAS |
15089-07-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



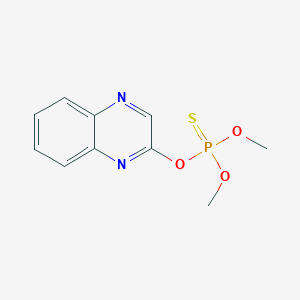
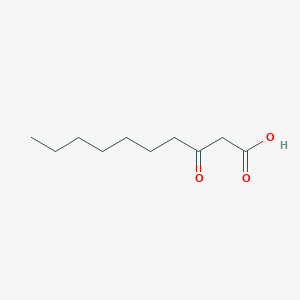
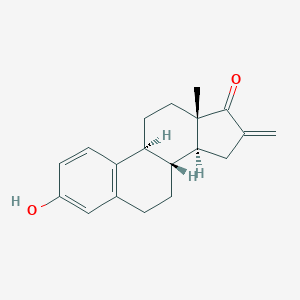
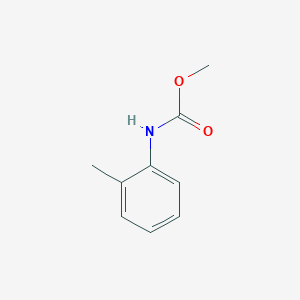

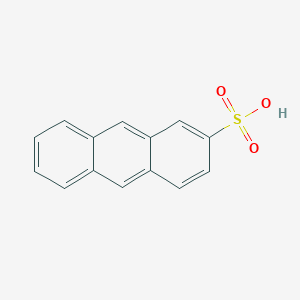

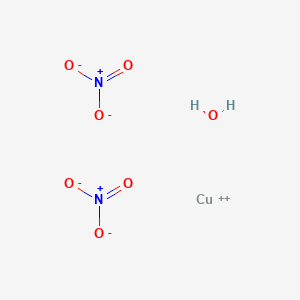
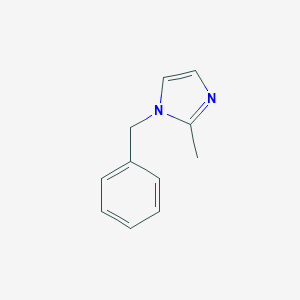
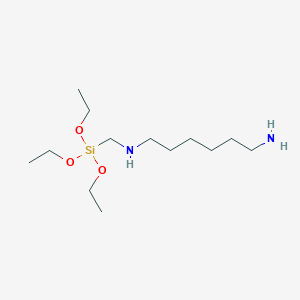


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)